diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
The compound is a complex organic molecule with several functional groups, including two ester groups (from the “diethyl dicarboxylate” part of the name), an amide group (from the “benzamido” part), and a heterocyclic ring system (from the “dihydrothieno[2,3-c]pyridine” part). These functional groups and the overall structure suggest that this compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the heterocyclic ring system, followed by the introduction of the amide and ester groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The “dihydrothieno[2,3-c]pyridine” part of the name suggests a fused ring system containing a five-membered thiophene ring and a six-membered pyridine ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups and overall structure. The ester groups could undergo hydrolysis or transesterification reactions, while the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like amides and esters would likely make the compound somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
This compound serves as a versatile starting material for the synthesis of various heterocyclic systems. For instance, it has been utilized in the construction of novel pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused 1,2,4-triazolo and 1,3,4-thiadiazolo derivatives (Ahmed, 2002). These synthetic pathways are crucial for the development of compounds with potential biological activities.
Crystal Structure Analysis
The crystallographic study of related compounds, such as diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate, has revealed insights into their molecular and crystal structures. These studies are essential for understanding the physical properties and reactivity of such compounds (Armas et al., 2003).
Applications in Heterocyclic Chemistry
Research into the synthesis of azolopyrido-[4′,3′:4,5]thieno[2,3-d]pyrimidines from diethyl 2-[(ethoxythioxomethyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]-pyridine-3,6-dicarboxylate demonstrates the compound's utility in generating tetracyclic systems with potential for drug development and material science applications (Ahmed, 2002).
Coordination Chemistry and Catalysis
The compound has also been explored in coordination chemistry, where its derivatives show promise in forming complexes with metals. Such studies are foundational for the development of catalysts and materials with novel properties (Tognon et al., 2015).
Development of Anticancer Agents
In the realm of pharmaceutical research, derivatives of diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have been synthesized and evaluated for their anticancer activities. This highlights the potential of such compounds in the development of new therapeutic agents (Abdel-Motaal et al., 2020).
Future Directions
properties
IUPAC Name |
diethyl 2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O5S/c1-3-28-19(26)15-11-8-9-24(20(27)29-4-2)10-14(11)30-18(15)23-17(25)16-12(21)6-5-7-13(16)22/h5-7H,3-4,8-10H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHANRPGXBSVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate |
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